molecular formula C15H19F4NO5 B13630371 2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid

2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid

Cat. No.: B13630371
M. Wt: 369.31 g/mol
InChI Key: PUMZRBVLBANIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated alkene moiety, methoxy groups, and an amine functional group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the fluorinated alkene: This can be achieved through the reaction of a suitable alkene precursor with a fluorinating agent under controlled conditions.

    Etherification: The fluorinated alkene is then reacted with a phenol derivative to form the ether linkage.

    Introduction of methoxy groups: Methoxylation of the phenol derivative is carried out using methanol and a suitable catalyst.

    Amine introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated alkene or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The fluorinated alkene moiety can interact with enzymes or receptors, leading to modulation of their activity. The methoxy groups may enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine
  • 1-[(2-fluoroprop-2-en-1-yl)oxy]-4-(1,1,1,3,3,3-hexafluoro-2-{4-[(2-fluoroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)benzene

Uniqueness

The unique combination of fluorinated alkene, methoxy groups, and amine functionality in 2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine sets it apart from other similar compounds

Properties

Molecular Formula

C15H19F4NO5

Molecular Weight

369.31 g/mol

IUPAC Name

2-[4-(2-fluoroprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H18FNO3.C2HF3O2/c1-9(14)8-18-13-11(16-2)6-10(4-5-15)7-12(13)17-3;3-2(4,5)1(6)7/h6-7H,1,4-5,8,15H2,2-3H3;(H,6,7)

InChI Key

PUMZRBVLBANIRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC(=C)F)OC)CCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.